N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Description
This compound features a central 1H-imidazole core substituted with a 4-fluorophenyl group at position 2, a phenyl group at position 5, and a sulfanylacetamide moiety at position 2. The acetamide chain terminates in a 3,4-dimethoxyphenyl group. This structure combines hydrophobic (phenyl, fluorophenyl), electron-donating (methoxy), and hydrogen-bonding (acetamide, sulfanyl) functionalities, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-31-20-13-12-19(14-21(20)32-2)27-22(30)15-33-25-23(16-6-4-3-5-7-16)28-24(29-25)17-8-10-18(26)11-9-17/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNQCMZZPFRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C23H24FN3O4
- Molecular Weight : 425.5 g/mol
- IUPAC Name : N-(3,4-dimethoxyphenyl)-2-[5-ethyl-2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.28 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 8.107 | Inhibition of ERK1/2 signaling pathway |
| A549 (Lung) | 10.79 | Cell cycle arrest and apoptosis induction |
| K562 (Leukemia) | 7.4 | Inhibition of Abl protein kinase |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Key mechanisms include:
- Caspase Activation : The compound has been shown to activate caspases 3, 8, and 9, which are crucial for the execution phase of apoptosis.
- Cell Cycle Arrest : It induces cell cycle progression from G1 to S phase, leading to inhibited proliferation.
- Kinase Inhibition : The compound inhibits the Abl protein kinase, which is significant in certain types of leukemia.
Case Studies and Research Findings
A variety of studies have investigated the biological activity of this compound:
- Study on MCF-7 Cells : A study demonstrated that this compound exhibited a notable IC50 value against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent superior to traditional chemotherapeutics like doxorubicin .
- In Vivo Studies : Additional research has indicated that compounds with similar structures can significantly reduce tumor size in animal models when administered at appropriate dosages, suggesting a promising avenue for further development in clinical settings .
- Structure-Activity Relationship (SAR) : The incorporation of specific substituents such as fluorine has been linked to enhanced biological activity, highlighting the importance of molecular modifications in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects and inferred physicochemical properties.
Table 1: Structural and Functional Group Comparisons
Key Observations
Imidazole Core Modifications :
- The target compound and both utilize a 1H-imidazole core. However, replaces the phenyl group at position 5 with a pyridyl ring, which may enhance water solubility due to pyridine’s polarity .
- The sulfanyl (-S-) group in the target compound contrasts with the sulfinyl (-SO-) group in . Sulfoxides (sulfinyl) are more polar and may exhibit altered metabolic stability compared to thioethers .
The 4-fluorophenyl moiety, common to both the target compound and , is associated with enhanced metabolic stability and target affinity in pharmaceuticals .
Acetamide Linkers :
- The acetamide chain in the target compound and serves as a flexible linker. However, ’s compounds incorporate branched aliphatic chains (e.g., hexan-2-yl), which may restrict conformational freedom and alter binding kinetics .
Hypothetical Pharmacological Implications
While the evidence lacks direct activity data for the target compound, inferences can be drawn from analogs:
- Kinase Inhibition : Imidazole derivatives with fluorophenyl and methoxy groups (e.g., ) are reported as kinase inhibitors, suggesting the target compound may interact with ATP-binding pockets .
- Solubility vs. Bioavailability : The dimethoxyphenyl group may reduce aqueous solubility compared to ’s pyridyl substituent, but this could be offset by formulation strategies (e.g., salt formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
